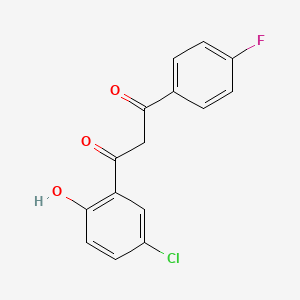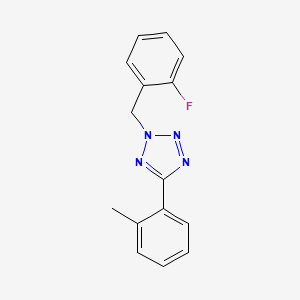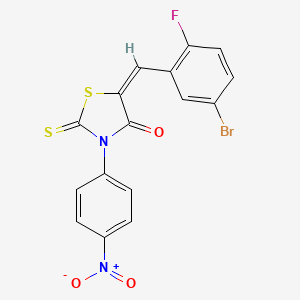
1-allyl-5-(2-chlorobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-allyl-5-(2-chlorobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione, also known as Clomazone, is a herbicide that is widely used in agriculture to control weeds in various crops. Clomazone is a selective herbicide that targets broadleaf weeds and grasses while leaving the crop unharmed. In
作用機序
1-allyl-5-(2-chlorobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione works by inhibiting the biosynthesis of carotenoids, which are essential pigments that protect plants from light damage. Carotenoids are synthesized from isoprenoid precursors, and this compound inhibits the enzyme that catalyzes the first step in the biosynthesis of isoprenoids. This leads to the accumulation of toxic intermediates that damage the plant's photosynthetic apparatus, ultimately leading to its death.
Biochemical and Physiological Effects:
This compound has been shown to have a low toxicity to mammals, birds, and aquatic organisms. However, it can cause skin and eye irritation in humans and may be harmful if ingested or inhaled. This compound has also been shown to have a negative impact on soil microorganisms, which can affect soil fertility and nutrient cycling.
実験室実験の利点と制限
1-allyl-5-(2-chlorobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione is a widely used herbicide that has been extensively studied for its herbicidal activity and its impact on the environment. It is relatively easy to synthesize and has a low toxicity to mammals, birds, and aquatic organisms. However, this compound can be harmful if ingested or inhaled and can have a negative impact on soil microorganisms, which can affect soil fertility and nutrient cycling.
将来の方向性
There are several future directions for the research on 1-allyl-5-(2-chlorobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione. One area of research is the development of new formulations that are more effective and have a lower environmental impact. Another direction is the study of the impact of this compound on non-target organisms, such as pollinators and soil microorganisms. Finally, there is a need for the development of new herbicides that are more selective and have a lower environmental impact than this compound.
Conclusion:
In conclusion, this compound is a widely used herbicide that is effective in controlling a wide range of weeds in various crops. It works by inhibiting the biosynthesis of carotenoids, which leads to the accumulation of toxic intermediates that damage the plant's photosynthetic apparatus. This compound has a low toxicity to mammals, birds, and aquatic organisms, but can be harmful if ingested or inhaled and can have a negative impact on soil microorganisms. There are several future directions for the research on this compound, including the development of new formulations, the study of its impact on non-target organisms, and the development of new herbicides.
合成法
The synthesis of 1-allyl-5-(2-chlorobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione involves the reaction of 2-chlorobenzaldehyde with ethyl acetoacetate to form 2-chlorobenzylidene ethyl acetoacetate. This intermediate is then reacted with urea to form this compound. The reaction is catalyzed by a base such as sodium hydroxide or potassium hydroxide. The final product is obtained by recrystallization from a suitable solvent.
科学的研究の応用
1-allyl-5-(2-chlorobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been extensively studied for its herbicidal activity and its impact on the environment. Several scientific studies have shown that this compound is effective in controlling a wide range of weeds in various crops, including soybeans, cotton, and peanuts. This compound has also been shown to have a low toxicity to mammals, birds, and aquatic organisms.
特性
IUPAC Name |
(5E)-5-[(2-chlorophenyl)methylidene]-1-prop-2-enyl-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O3/c1-2-7-17-13(19)10(12(18)16-14(17)20)8-9-5-3-4-6-11(9)15/h2-6,8H,1,7H2,(H,16,18,20)/b10-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJJFAPPMYVHSOL-CSKARUKUSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)C(=CC2=CC=CC=C2Cl)C(=O)NC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCN1C(=O)/C(=C/C2=CC=CC=C2Cl)/C(=O)NC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{[(2-methoxyphenyl)thio]methyl}-2(1H)-quinolinone](/img/structure/B5359749.png)
![1-[(1'-benzyl-1,4'-bipiperidin-3-yl)carbonyl]piperidin-4-ol](/img/structure/B5359757.png)

![N-{4-[(4-methyl-1-piperazinyl)carbonyl]phenyl}-N'-phenylurea](/img/structure/B5359784.png)
![7-[(2-methoxy-6,7-dihydro-5H-cyclopenta[b]pyridin-3-yl)carbonyl]-3-methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B5359786.png)
![methyl 2-[3-(acetyloxy)benzylidene]-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5359803.png)
![N-[(3-ethylisoxazol-5-yl)methyl]-N,5-dimethyl-3-phenylisoxazole-4-carboxamide](/img/structure/B5359811.png)

![5-(1-azepanyl)-2-[2-(2-methoxyphenyl)vinyl]-1,3-oxazole-4-carbonitrile](/img/structure/B5359818.png)
![[4-(3-methoxybenzyl)-1-(pyrazolo[1,5-a]pyridin-3-ylcarbonyl)piperidin-4-yl]methanol](/img/structure/B5359824.png)
![(3R*,3aR*,7aR*)-1-(cyclobutylcarbonyl)-3-(4-methoxyphenyl)octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5359840.png)
![6-({3-[(dimethylamino)methyl]-3-hydroxy-1-pyrrolidinyl}carbonyl)-3,5-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5359846.png)
![N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-2,8-diazaspiro[4.5]decane-3-carboxamide dihydrochloride](/img/structure/B5359851.png)
